molecular formula C10H12BrN3O B12229528 4-(3-Bromo-4-methylpyridin-2-yl)piperazin-2-one

4-(3-Bromo-4-methylpyridin-2-yl)piperazin-2-one

Cat. No.: B12229528
M. Wt: 270.13 g/mol
InChI Key: SGINJHITIPQFQA-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methylpyridin-2-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, along with a piperazin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methylpyridin-2-yl)piperazin-2-one typically involves the following steps:

    Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce the bromine atom at the 3-position. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Piperazine Introduction: The brominated intermediate is then reacted with piperazine to form the piperazin-2-one moiety. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-(3-Bromo-4-methylpyridin-2-yl)piperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology research to study protein-ligand interactions and enzyme mechanisms.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares a similar piperazine moiety but has a pyrimidine ring instead of a pyridine ring.

    4-Bromo-2-(piperazin-1-yl)pyrimidine: Another similar compound with a pyrimidine ring and a bromine atom at the 4-position.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A more complex compound with multiple functional groups and a piperazine moiety.

Uniqueness

4-(3-Bromo-4-methylpyridin-2-yl)piperazin-2-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the piperazin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

4-(3-bromo-4-methylpyridin-2-yl)piperazin-2-one

InChI

InChI=1S/C10H12BrN3O/c1-7-2-3-13-10(9(7)11)14-5-4-12-8(15)6-14/h2-3H,4-6H2,1H3,(H,12,15)

InChI Key

SGINJHITIPQFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N2CCNC(=O)C2)Br

Origin of Product

United States

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